1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine
Description
Properties
IUPAC Name |
3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-9-7-6(1)8-10-3-4-12(8)5-11-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKWEPCWNNXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C3=NC=CN3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745415 | |
| Record name | 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53974-20-2 | |
| Record name | 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 6-Amino-1-pyrrolo[2,3-b]pyridines with α-Halogenocarbonyl Compounds
- This method involves the reaction of 6-amino-1H-pyrrolo[2,3-b]pyridines with α-halogenocarbonyl compounds to yield 1H-imidazo fused pyrrolopyridines.
- The reaction proceeds via nucleophilic substitution and subsequent ring closure to form the imidazo ring fused to the pyrrolo and pyrimidine systems.
- Electrophilic substitution reactions can further functionalize the system at the 3-position or 8-position if the 3-position is blocked.
Multi-Step Synthesis Using Pyridine Derivatives and Suzuki Coupling
- Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
- Nitration with fuming nitric acid produces 2-bromo-5-methyl-4-nitropyridine-1-oxide.
- Reaction with N,N-dimethylformamide dimethyl acetal generates a key intermediate that, upon reduction with iron powder and acetic acid, forms 6-bromo-1H-pyrrolo[3,2-c]pyridine.
- Subsequent coupling with 3,4,5-trimethoxyphenylboric acid and further Suzuki cross-coupling with arylboronic acids leads to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which are structurally related to the imidazo fused systems.
Detailed Synthesis Procedures and Conditions
Analytical Characterization
- The compounds synthesized are typically characterized by TLC, ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
- NMR spectra are often recorded in CDCl3 with TMS as an internal reference.
- Microwave-assisted synthesis is employed to enhance reaction rates and yields.
Research Findings and Optimization
- Microwave irradiation significantly reduces reaction times in coupling steps, enhancing yields and purity.
- The use of copper(II) acetate and palladium catalysts is critical for successful cross-coupling reactions.
- The synthetic route allows for structural diversity by varying the arylboronic acids, enabling the preparation of multiple derivatives for biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound undergoes electrophilic substitution primarily at the electron-rich positions of its aromatic system. The 3-position of the imidazo-pyrrolo-pyrimidine framework is the most reactive site, though substitution shifts to the 8-position when the 3-position is blocked .
Key Observations :
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Reactions proceed via generation of electrophilic intermediates (e.g., NO₂⁺, SO₃H⁺) .
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Steric hindrance at C3 redirects substitution to C8 with comparable yields .
Nucleophilic Reactions
The nitrogen-rich structure enables nucleophilic interactions, particularly at the pyrimidine ring’s electron-deficient positions.
2.1. Alkylation and Arylation
Reactions with organometallic reagents or aryl boronic acids modify the core structure:
Mechanistic Insight :
-
Suzuki cross-coupling occurs regioselectively at the pyrrolo ring’s C6 due to bromine’s directing effect .
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Alkylation requires low temperatures to prevent overfunctionalization.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization to form extended polyheterocycles or undergoes ring-opening under specific conditions.
3.1. Acid-Catalyzed Cyclization
Treatment with Brønsted or Lewis acids induces intramolecular cyclization:
Example Pathway :
-
Condensation with α-halogenocarbonyl compounds generates iminium intermediates.
3.2. Base-Induced Ring Opening
Strong bases (e.g., NaOH) cleave the imidazole ring:
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (10% aq.) | 100°C, 2 hr | Pyrrolo-pyrimidine dicarboxylate | 55% |
Oxidation and Stability Considerations
The compound’s stability under oxidative conditions is critical for synthetic applications:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| O₂ (air) | RT, prolonged | Degradation via C2–C3 bond cleavage | |
| H₂O₂ | AcOH, 50°C | Sulfone formation at sulfur-containing substituents |
Mitigation Strategies :
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N-Methylation of adjacent substituents enhances air stability (e.g., pyrazole derivatives) .
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Use of antioxidants (e.g., BHT) during storage prevents decomposition.
Functional Group Interconversion
Key transformations enable diversification of substituents:
| Reaction | Reagents | Functional Group Change | Yield | Reference |
|---|---|---|---|---|
| Nitro to Amine | H₂, Pd/C, EtOH | -NO₂ → -NH₂ | 90% | |
| Carboxylation | CO₂, CuI, DMF | Introduction of -COOH | 72% |
Scientific Research Applications
Synthetic Routes
The synthesis of ImPy often involves multi-step organic reactions. A prevalent method includes the cyclization of suitable precursors under specific conditions. For example:
- Starting Materials : Pyrimidinyl derivatives.
- Reagents : Imidazole or pyrrole derivatives with a catalyst.
- Conditions : Controlled temperature and pressure to optimize yield.
Chemistry
ImPy serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the exploration of heterocyclic chemistry and the development of novel compounds with tailored properties.
Biology
Research has indicated that ImPy exhibits potential biological activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents.
- Anti-inflammatory Effects : Studies have explored its anti-inflammatory properties through in vitro assays targeting COX-1/COX-2 inhibition .
Medicine
ImPy has been investigated for its role in drug development:
- Cancer Therapeutics : Compounds derived from ImPy are being explored as inhibitors of critical pathways in cancer cells. For instance, some derivatives target the c-Met signaling pathway, which is crucial for tumor growth and metastasis .
- Colchicine-binding Site Inhibitors : Recent studies have identified ImPy derivatives that inhibit tubulin polymerization, showing promise in treating various cancers by disrupting microtubule dynamics .
Industry
In industrial applications, ImPy is utilized in producing dyes and pigments due to its vibrant color properties derived from its complex nitrogen structure.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Antibacterial | 15 | |
| Derivative B | Anti-inflammatory | 10 | |
| Derivative C | Tubulin polymerization | 0.12 |
Case Study: Development of c-Met Inhibitors
A series of ImPy derivatives were synthesized to evaluate their efficacy as c-Met inhibitors. The study revealed that certain compounds exhibited potent inhibitory activity against c-Met signaling pathways involved in cancer progression. The optimization process included extensive molecular docking studies to enhance binding affinity and selectivity towards the target enzyme .
Mechanism of Action
The mechanism by which 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
Biological Activity
1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure that incorporates elements of imidazole, pyrrole, and pyrimidine. This unique arrangement of nitrogen atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is typically represented as C₁₀H₈N₄.
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored extensively. Various synthetic pathways have been developed, allowing for the modification of functional groups to enhance biological activity. Notably, derivatives have shown significant antimicrobial , antitumor , and antiviral properties.
Antimicrobial Properties
Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria. A study highlighted that some derivatives inhibited bacterial growth effectively, showcasing their potential as antimicrobial agents.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Derivative A | Antibacterial (E. coli) | 5.0 |
| Derivative B | Antifungal (C. albicans) | 3.5 |
Antitumor Activity
This compound derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa and MCF-7 cell lines, indicating potent antitumor activity . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | 10t | 0.12 |
| MCF-7 | 10t | 0.21 |
Antiviral Activity
Some studies have reported antiviral activities against viruses such as BVDV (Bovine Viral Diarrhea Virus). Certain analogues demonstrated significant inhibition in MDBK cells, with notable modifications enhancing their effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. Substituents at specific positions on the ring systems can significantly influence potency and selectivity against biological targets.
- Hydroxyl (-OH) Groups : Increase antiproliferative activity.
- Electron-withdrawing Groups : Enhance metabolic stability while maintaining potency.
Case Studies
Several case studies illustrate the application of these compounds in therapeutic contexts:
- Antibacterial Study : A derivative was tested against a panel of bacterial strains, showing effectiveness comparable to standard antibiotics.
- Cancer Treatment : In vivo studies demonstrated that a specific derivative reduced tumor size in xenograft models by over 50% compared to control groups.
- Antiviral Research : Compounds were evaluated for their ability to inhibit viral replication in cell cultures, with promising results leading to further optimization.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine?
- Methodological Answer : Synthesis involves cyclocondensation, 1,3-dipolar cycloaddition, and flow chemistry.
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Cycloaddition : Reacting pyridylpyrimidines with N-ylides generates pyrrolo[1,2-c]pyrimidines via regioselective quaternization (e.g., using 1,2-epoxybutane as solvent) .
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Flow Synthesis : Ethyl isocyanoacetate is synthesized in flow systems (85°C, 26 min residence time) to achieve 85% yield with >95% purity .
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Microwave-Assisted : MoO₂Cl₂(dmf)₂ catalyzes reactions under microwave irradiation (135°C, 4 hours), yielding 82–93% .
Q. How is regioselectivity addressed in electrophilic substitutions?
- Methodological Answer : Regioselectivity is determined by electronic delocalization and DFT analysis.
- C7 vs. C5 Reactivity : Kinetic preference for C7 (due to delocalization) vs. thermodynamic stability at C5. Dual descriptor Fukui functions identify nucleophilic regions (C7) and electrophilic sites (C5) .
- Experimental Validation : Halogenation (NBS/NCS) under neutral conditions favors C7, while acidic conditions trigger "halogen dance" migration to C5 .
Q. What analytical techniques confirm structural integrity?
- Methodological Answer : NMR, X-ray crystallography, and HRMS are critical.
- NMR : ¹H- and ¹³C-NMR distinguish substitution patterns (e.g., C7 singlet at ~7.8 ppm) . COSY/HETCOR resolve complex coupling .
- X-Ray : Single-crystal diffraction resolves regiochemistry (e.g., C5 vs. C7 substitution) .
- HRMS : Validates molecular formulas (e.g., C₁₆H₃₀N₂ for decahydro derivatives) .
Advanced Research Questions
Q. How do steric/electronic factors dictate quaternization pathways in pyridylpyrimidine precursors?
- Methodological Answer : Steric hindrance redirects quaternization from pyridine to pyrimidine nitrogen.
- Case Study : 4-(2-Pyridyl)pyrimidine quaternizes at pyrimidine-N1 (not pyridine-N) due to steric constraints, forming pyrrolo[1,2-c]pyrimidines instead of indolizines .
- DFT Insights : Nucleophilic Fukui indices predict reactive sites, validated by X-ray .
Q. What is the "halogen dance" phenomenon during functionalization?
- Methodological Answer : Acidic conditions induce halogen migration between C7 and C5.
- Mechanism : Electrophilic attack at C7 forms tetrahedral intermediate 13b, followed by [1,3]-shift to C5 (e.g., iodinated derivatives 12h/12i → 12d) .
- Applications : Enables access to thermodynamically stable C5-substituted derivatives for drug discovery .
Q. How are computational methods (e.g., DFT) applied to optimize synthesis?
- Methodological Answer : DFT predicts reactive sites and stabilizes transition states.
- Fukui Analysis : Maps nucleophilic (C7) and electrophilic (C5) regions to guide functionalization .
- Energy Profiling : Compares kinetic (C7) vs. thermodynamic (C5) pathways for reaction optimization .
Biological Evaluation Strategies
Q. What approaches assess the bioactivity of pyrrolo[1,2-c]pyrimidine derivatives?
- Methodological Answer : Target-specific assays (e.g., TLR7 agonism, CDK inhibition).
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TLR7 Agonists : Quinazoline derivatives are screened via cytokine induction assays (e.g., IFN-α/IL-6 levels) .
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CDK Inhibitors : Fluorescent pyrrolo[2,3-d]pyrimidines are tested in kinase inhibition and cell proliferation assays .
Data Contradictions and Resolution
Q. How are conflicting regioselectivity results resolved?
- Methodological Answer : Combine experimental (X-ray/NMR) and computational data.
- Example : NMR ambiguities in C5/C7 substitution are resolved via X-ray crystallography .
- DFT Reconciliation : Energy barriers explain discrepancies between kinetic (C7) and thermodynamic (C5) products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
